molecular formula C15H14FN3O4S B2884489 6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1797831-89-0

6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2884489
CAS RN: 1797831-89-0
M. Wt: 351.35
InChI Key: SZIWFMVTWCEXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a pyridazine derivative that has shown promising results in various fields of research, including neuroscience, cancer research, and drug discovery.

Scientific Research Applications

Polymer Synthesis

Azetidine-containing compounds like the one are valuable in polymer chemistry . They can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process is significant for creating polymers with applications such as:

Organic Synthesis

Azetidines are involved in aza Paternò–Büchi reactions , which are [2+2] photocycloaddition reactions used to synthesize functionalized azetidines . This method is essential for:

properties

IUPAC Name

6-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S/c1-18-14(20)7-6-13(17-18)15(21)19-8-12(9-19)24(22,23)11-4-2-10(16)3-5-11/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIWFMVTWCEXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.